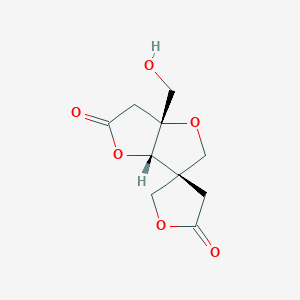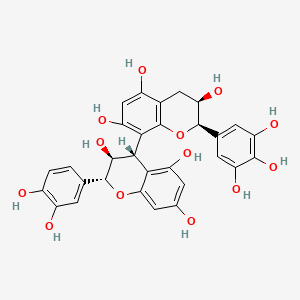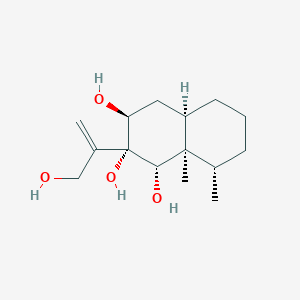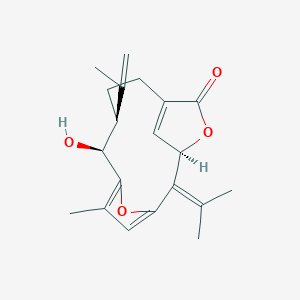
(R)-Uniconazole
Übersicht
Beschreibung
(R)-Uniconazole is an important and widely used synthetic compound used in various scientific research and laboratory applications. It is a fungicide, a type of pesticide used to control fungal growth, and is an active ingredient in many products used to protect plants from fungal diseases. Uniconazole is a chiral compound, meaning it has two forms, this compound and (S)-Uniconazole, which have different properties and effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Wissenschaftliche Forschungsanwendungen
Maize Production in Semiarid Regions : Uniconazole is beneficial in water-saving agriculture and improves maize production in semiarid regions. It enhances seed filling rates by regulating endogenous hormone contents, particularly increasing zeatin and abscisic acid while reducing gibberellic acid content during seed filling (Ahmad et al., 2018).
Effects on Mung Bean : In mung bean, uniconazole application enhances photosynthetic indicators, improves root distribution, and increases yield. It also affects water absorption by roots, contributing to better yield and quality (Zhou et al., 2021).
Impact on Plant Hormones and Growth : Uniconazole's effects on plant hormones like gibberellins, brassinosteroids, and sterols have been studied, revealing complex interactions that influence plant growth and development (Yokota et al., 1991).
Application in Landscape Plants : The growth response of various landscape plants to uniconazole has been observed, showing its effectiveness in suppressing growth and influencing shoot dry weight (Warren, 1990).
Improving Lignin Biosynthesis and Lodging Resistance : Uniconazole application can alleviate lodging stress in maize by enhancing lignin metabolism, thereby improving lodging resistance and grain yield (Ahmad et al., 2018).
Enhancing Wheat Protein Components : The application of uniconazole in wheat under stress conditions has been found to improve the content of protein components, subsequently enhancing the flour processing quality (Han & Wen-yu, 2005).
Protection in Wheat Seedlings : Uniconazole offers protection to wheat seedlings against various stresses, including drought and temperature variations. It enhances antioxidant defense systems and improves the effectiveness of plant growth-regulating properties (Fletcher & Hofstra, 1990).
Drought Tolerance in Hemp : Research shows that uniconazole treatment increases drought tolerance in hemp by regulating physiological and molecular characteristics, enhancing chlorophyll content, photosynthesis, and altering endogenous hormone levels (Jiang et al., 2021).
Wirkmechanismus
Target of Action
The primary target of ®-Uniconazole is the enzyme known as Gibberellin 20-oxidase . This enzyme plays a crucial role in the biosynthesis of gibberellins, a group of plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, and leaf and fruit senescence .
Mode of Action
®-Uniconazole interacts with its target by inhibiting the activity of Gibberellin 20-oxidase . This inhibition disrupts the normal biosynthesis of gibberellins, leading to a reduction in the levels of these hormones . The resulting changes include a decrease in stem elongation and an overall dwarfing effect on the plant .
Biochemical Pathways
The affected biochemical pathway is the gibberellin biosynthesis pathway . By inhibiting Gibberellin 20-oxidase, ®-Uniconazole prevents the conversion of GA20 to GA1, leading to a decrease in the levels of bioactive gibberellins . The downstream effects include reduced stem elongation and modified flowering times .
Pharmacokinetics
It is known that the compound is absorbed by the plant tissues and transported to the site of action . The impact on bioavailability is influenced by factors such as the method of application, environmental conditions, and the specific characteristics of the plant species .
Result of Action
The molecular effect of ®-Uniconazole’s action is the inhibition of Gibberellin 20-oxidase, leading to a decrease in gibberellin levels . At the cellular level, this results in reduced cell elongation and division, leading to a dwarfing effect . The visible result is a plant with shorter stems and potentially altered flowering times .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-Uniconazole. Factors such as temperature, light, soil pH, and moisture can affect the absorption, distribution, metabolism, and excretion of the compound in the plant . For example, higher temperatures may increase the rate of absorption and distribution, potentially enhancing the dwarfing effect .
Eigenschaften
IUPAC Name |
(E,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWVFADWVLCOPU-CZAWJFPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317114 | |
| Record name | (R)-Uniconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83657-16-3 | |
| Record name | (R)-Uniconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uniconazole, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Uniconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UNICONAZOLE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34244NB26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of (R)-Uniconazole in plants, and how does it affect their growth?
A1: this compound inhibits plant growth by disrupting the biosynthesis of gibberellins, a class of plant hormones essential for stem elongation. [, ] It achieves this by specifically targeting the cytochrome P450 enzyme ent-kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway. [] By inhibiting this enzyme, this compound reduces the production of gibberellins, ultimately leading to shorter plant height and other growth-regulating effects. [, ]
Q2: Besides its effects on plant growth, does this compound impact other physiological processes in zebrafish?
A3: While one of the papers primarily focuses on this compound's application as a plant growth retardant, [] another study investigates its enantioselective toxicity in zebrafish. [] This research suggests that this compound can induce oxidative stress, neurotoxicity, and thyroid disruption in zebrafish. [] This highlights that this compound's biological activity extends beyond plant systems and can have significant effects on aquatic organisms. Further research is crucial to understand the full scope of its potential environmental impacts and the underlying mechanisms of toxicity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















